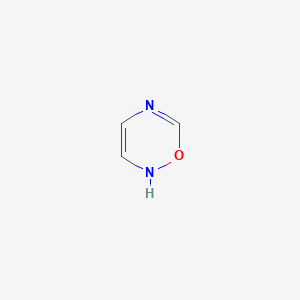
1,1-dimethylsilepan-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-dimethylsilepan-4-one is a chemical compound with the molecular formula C₈H₁₆OSi. It belongs to the class of organosilicon compounds, which are characterized by the presence of silicon atoms bonded to carbon atoms. This compound is notable for its unique seven-membered ring structure, which includes a silicon atom and a ketone functional group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-dimethylsilepan-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 1,1-dimethylsilacyclohexane with an oxidizing agent to introduce the ketone functional group at the 4-position of the ring. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or platinum to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs advanced techniques like high-pressure reactors and automated control systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions: 1,1-dimethylsilepan-4-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or esters.
Reduction: The ketone can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The silicon atom can participate in substitution reactions, where the methyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like LiAlH₄ or NaBH₄ in solvents such as ether or ethanol.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds under controlled temperature and pressure.
Major Products Formed:
Oxidation: Carboxylic acids, esters.
Reduction: Alcohols.
Substitution: Various substituted silacycloheptanones.
科学的研究の応用
1,1-dimethylsilepan-4-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds. It is also employed in studies of ring strain and reactivity in silicon-containing cyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development. Its unique structure allows for interactions with biological targets that are not accessible to carbon-based analogs.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Research is ongoing to understand its mechanism of action and optimize its efficacy.
Industry: Utilized in the production of specialty chemicals, including silicone-based materials and coatings. Its reactivity and stability make it a valuable component in various industrial applications.
作用機序
The mechanism of action of 1,1-dimethylsilepan-4-one involves its interaction with molecular targets through its silicon and ketone functional groups. The silicon atom can form stable bonds with various elements, allowing the compound to participate in diverse chemical reactions. The ketone group can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest that the compound can modulate enzyme activity and cellular signaling pathways.
類似化合物との比較
Cycloheptanone: A seven-membered ring ketone without silicon. It is less reactive and has different chemical properties compared to 1,1-dimethylsilepan-4-one.
Silacyclohexanone: A six-membered ring analog with silicon. It has different ring strain and reactivity due to the smaller ring size.
Dimethylsilacyclopentane: A five-membered ring analog with silicon. It exhibits different chemical behavior due to the increased ring strain and different electronic environment.
Uniqueness: this compound is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties. The presence of silicon in the ring enhances its reactivity and stability, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
10325-26-5 |
|---|---|
分子式 |
C8H16OSi |
分子量 |
156.3 g/mol |
IUPAC名 |
1,1-dimethylsilepan-4-one |
InChI |
InChI=1S/C8H16OSi/c1-10(2)6-3-4-8(9)5-7-10/h3-7H2,1-2H3 |
InChIキー |
BBDSTPXFTIJXPJ-UHFFFAOYSA-N |
SMILES |
C[Si]1(CCCC(=O)CC1)C |
正規SMILES |
C[Si]1(CCCC(=O)CC1)C |
同義語 |
1,1-Dimethylsilacycloheptan-4-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Diethyl [2-(4-nitrophenyl)hydrazinylidene]propanedioate](/img/structure/B82589.png)











